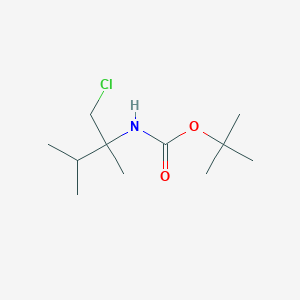
tert-Butyl N-(1-chloro-2,3-dimethylbutan-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-(1-chloro-2,3-dimethylbutan-2-yl)carbamate: is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a carbamate group, and a chlorinated dimethylbutane moiety. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-(1-chloro-2,3-dimethylbutan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with 1-chloro-2,3-dimethylbutane under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: tert-Butyl N-(1-chloro-2,3-dimethylbutan-2-yl)carbamate can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed in the presence of acids or bases to yield the corresponding alcohol and carbamic acid derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride, potassium carbonate, or other strong bases.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used.
Hydrolysis: tert-Butyl carbamate and 1-chloro-2,3-dimethylbutanol.
Applications De Recherche Scientifique
Chemistry: tert-Butyl N-(1-chloro-2,3-dimethylbutan-2-yl)carbamate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology and Medicine: The compound may be used in the development of pharmaceuticals, where it serves as a building block for the synthesis of bioactive molecules.
Industry: In the chemical industry, this compound is used in the production of agrochemicals, polymers, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of tert-Butyl N-(1-chloro-2,3-dimethylbutan-2-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways, depending on the specific target.
Comparaison Avec Des Composés Similaires
- tert-Butyl carbamate
- tert-Butyl N-(1-hydroxy-3,3-dimethylbutan-2-yl)carbamate
- tert-Butyl N-(3-hydroxypropyl)carbamate
Comparison:
- tert-Butyl carbamate: Lacks the chlorinated dimethylbutane moiety, making it less reactive in certain substitution reactions.
- tert-Butyl N-(1-hydroxy-3,3-dimethylbutan-2-yl)carbamate: Contains a hydroxyl group instead of a chlorine atom, leading to different reactivity and applications.
- tert-Butyl N-(3-hydroxypropyl)carbamate: Has a different alkyl chain, affecting its physical and chemical properties.
Propriétés
Formule moléculaire |
C11H22ClNO2 |
|---|---|
Poids moléculaire |
235.75 g/mol |
Nom IUPAC |
tert-butyl N-(1-chloro-2,3-dimethylbutan-2-yl)carbamate |
InChI |
InChI=1S/C11H22ClNO2/c1-8(2)11(6,7-12)13-9(14)15-10(3,4)5/h8H,7H2,1-6H3,(H,13,14) |
Clé InChI |
DXCJTTHDTDPQMS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C)(CCl)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


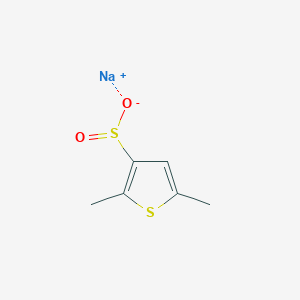
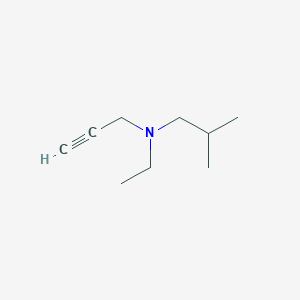
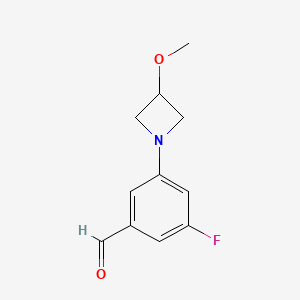

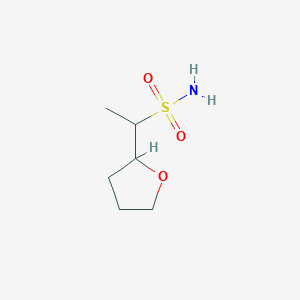
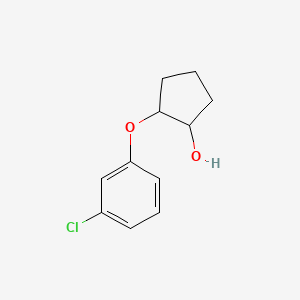
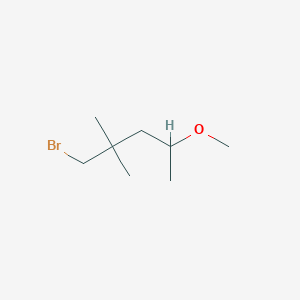
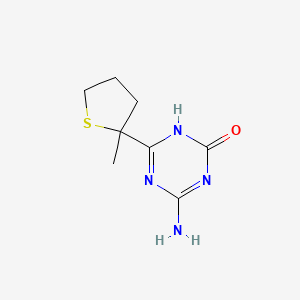
![Methyl[(5-propyl-1,3-oxazol-2-yl)methyl]amine](/img/structure/B13179220.png)
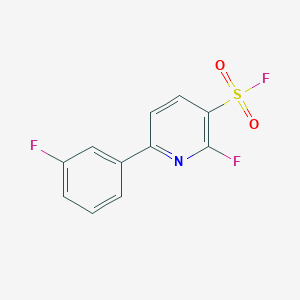
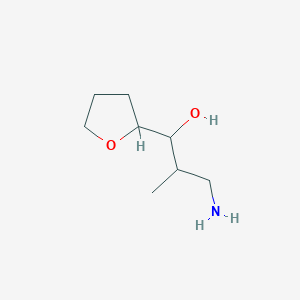
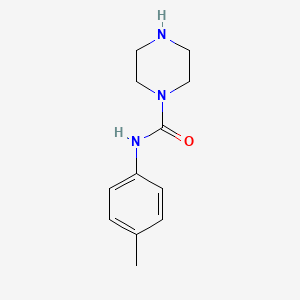

![8-Methyl-1-oxa-8-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13179251.png)
